molecular formula C14H15N3O4 B11716493 Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- CAS No. 51685-33-7

Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-

Cat. No.: B11716493
CAS No.: 51685-33-7
M. Wt: 289.29 g/mol
InChI Key: YENAYOJVUHVETP-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperazin-1-yl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one typically involves the reaction of 4-methylpiperazine with a suitable chromen-2-one precursorThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The 4-methylpiperazin-1-yl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • 4-(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .

Biological Activity

Coumarin derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Coumarin Derivatives

Coumarins are naturally occurring compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. The introduction of various substituents on the coumarin scaffold can enhance these activities, leading to the development of novel therapeutic agents.

Anticancer Activity

Research indicates that coumarin derivatives, particularly those with piperazine moieties, show promising anticancer effects. For instance, studies have demonstrated that Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- exhibits significant antiproliferative activity against various cancer cell lines, including leukemia and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as MAPK and ERK1/2 pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-PC3 (Prostate)18.97 ± 2.8Induces apoptosis via DNA damage
DU145 (Prostate)19.52 ± 4.92Cell cycle arrest in G0/G1 phase
KB-3-1 (Cervical)Not specifiedTargets DNA-Topo I complex

Antioxidant Activity

Coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has shown strong radical-scavenging activity, with studies indicating an IC50 value in the low micromolar range when tested against DPPH radicals . This antioxidant effect is attributed to the presence of hydroxyl groups and their ability to donate electrons.

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC50 (μM)Ferric Reducing Power (FRAP)
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-0.09 - 0.12Not specified
Reference CompoundVariesVaries

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been extensively studied. The piperazine moiety enhances the antimicrobial efficacy against various bacterial strains. For instance, compounds similar to Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

A notable study investigated the effects of Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- on human prostate cancer cell lines (PC3 and DU145). The compound was found to induce significant cytotoxicity via apoptosis, with specific IC50 values indicating its potency compared to standard chemotherapeutics like cisplatin . The study also highlighted the compound's ability to inhibit cell proliferation effectively.

Study on Antioxidant Mechanism

Another study assessed the antioxidant capacity of this coumarin derivative using various assays. It demonstrated that the compound could scavenge free radicals effectively and protect cellular components from oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .

Properties

CAS No.

51685-33-7

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one

InChI

InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3

InChI Key

YENAYOJVUHVETP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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